Tucatinib exerts its effects by specifically targeting the kinase domain of HER2.
This compound inhibits HER2 phosphorylation and downstream oncogenic signaling.
Preclinical research has revealed that this compound can synergistically enhance the efficacy of HER2-targeted antibody-drug conjugates (ADCs), particularly trastuzumab emtansine (T-DM1), through a unique mechanistic interplay [2].
Emerging evidence indicates that this compound's antitumor activity extends beyond direct pathway inhibition to include modulation of the tumor immune microenvironment [1].
The biological mechanisms of this compound translate into meaningful clinical outcomes. The table below summarizes key efficacy data from both preclinical and clinical studies.
| Study Model/Type | Key Efficacy Findings | Context and Dosage |
|---|---|---|
| Preclinical (in vitro) [2] | Synergistic cytotoxicity with T-DM1; Increased HER2 internalization | HER2+ breast cancer cell lines; this compound (nanomolar range) |
| Preclinical (in vivo) [2] [1] | Tumor growth inhibition in T-DM1 refractory PDX models; Favorable immune activation | Mouse models; this compound (25–100 mg/kg, oral, daily) |
| Clinical (HER2+ mBC) [4] [5] | Improved PFS in phase 3 trial (HER2CLIMB-05) | 1st-line maintenance with trastuzumab/pertuzumab; this compound (300 mg, twice daily) |
| Clinical (HER2-mut mBC) [4] | ORR: 41.9%; Median PFS: 9.5 months; Median DoR: 12.6 months | Heavily pretreated patients; this compound + trastuzumab ± fulvestrant |
For researchers aiming to validate or explore these mechanisms, the following summaries describe key methodologies used in the cited literature.
The established efficacy and novel mechanisms of this compound open several promising research avenues.
This compound is a highly selective, oral, reversible small molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). It is approved for clinical use in combination with trastuzumab and capecitabine for the treatment of advanced unresectable or metastatic HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type HER2-positive unresectable or metastatic colorectal cancer [1] [2] [3]. Its development marked a significant advancement in targeted cancer therapy, particularly due to its efficacy in patients with brain metastases and its manageable safety profile. This whitepaper provides a comprehensive overview of this compound's pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), synthesizing data from healthy volunteer studies and patient populations to inform researchers, scientists, and drug development professionals.
The PK profile of this compound has been characterized through multiple phase I studies in healthy participants and patient populations, as well as population PK (popPK) modeling approaches. A summary of its fundamental PK parameters is provided below.
Table 1: Fundamental Pharmacokinetic Parameters of this compound [2] [3]
| Parameter | Value & Details |
|---|---|
| Absorption | |
| Tmax | Median 1-2 hours (Range: 1-4 hours) |
| Cmax (300 mg single dose) | ~1120 ng/mL (at 350 mg dose) |
| Distribution | |
| Apparent Volume of Distribution (Vd) | ~1670 L [2]; 903 L (mBC), 829 L (mCRC) at steady-state [3] |
| Plasma Protein Binding | ~97% |
| Blood-Brain Barrier Penetration | Yes, CSF concentrations comparable to unbound plasma |
| Metabolism | |
| Primary Enzyme | Cytochrome P450 2C8 (CYP2C8) |
| Secondary Enzyme | Cytochrome P450 3A4 (CYP3A4) |
| Primary Metabolite | ONT-993 (2-3 times less cytotoxic) |
| Excretion | |
| Feces | ~86% of dose (16% as unchanged drug) |
| Urine | ~4.1% of dose |
| Half-life (t½) | Geometric mean: 8.21 hours; Effective t½ at steady-state: ~11.9h (mBC), ~16.4h (mCRC) |
| Apparent Clearance (CL/F) | 148 L/h [2]; 53 L/h (mBC), 89 L/h (mCRC) at steady-state [3] |
Steady-state pharmacokinetics differ between cancer types, as characterized in clinical studies.
Table 2: Steady-State Pharmacokinetic Parameters in Patients (300 mg twice daily) [3]
| Tumor Type | AUCss (ng•h/mL) | Cmax, ss (ng/mL) | Ctrough, ss (ng/mL) |
|---|---|---|---|
| Metastatic Breast Cancer (mBC) | 5620 (43%) | 747 (45%) | 288 (59%) |
| Metastatic Colorectal Cancer (mCRC) | 3370 (49%) | 405 (45%) | 197 (63%) |
Note: Data presented as geometric mean (%CV).
Objective: To characterize the single-dose PK and safety of this compound in volunteers with mild, moderate, and severe hepatic impairment compared to matched healthy volunteers [4].
Study Design (NCT03722823):
Objective: To characterize the PK and assess sources of PK variability of this compound in healthy volunteers and patients with HER2+ metastatic breast or colorectal cancers [1] [5].
Data Source: The analysis pooled data from seven phase I/II studies: four in healthy participants and three in patients with HER2+ mBC or mCRC.
Modeling Approach:
This compound is cleared predominantly by hepatic metabolism. The following diagram illustrates its primary routes of biotransformation and elimination, which are critical to understanding its pharmacokinetic behavior and potential drug-drug interactions.
Diagram: Primary metabolic and elimination pathways of this compound.
In vitro metabolism studies in human liver microsomes confirm that this compound is predominantly cleared by CYP2C8, forming the hydroxylated metabolite ONT-993, with a lesser contribution from CYP3A4 [4] [3]. ONT-993 is two- to three-fold less cytotoxic than the parent compound, and based on potency-adjusted exposure, it contributes to less than 10% of the total pharmacological activity; thus, it is not expected to meaningfully contribute to the overall efficacy or safety profile of this compound [4]. Following a single oral 300 mg dose of radiolabeled this compound, the majority of the radioactivity (approximately 86%) was recovered in feces, with 16% of the administered dose identified as unchanged this compound. A minor fraction (4.1%) was recovered in urine, indicating renal excretion is a minor pathway [2] [3].
The PK of this compound are significantly influenced by liver function, given its extensive hepatic metabolism. A dedicated Phase 1 study provided the following comparative exposure data.
Table 3: this compound Exposure in Hepatic Impairment (Single 300 mg Dose) [4] [3]
| Hepatic Function Group (Child-Pugh Class) | Geometric Mean Ratio (GMR) vs. Normal (AUC0-∞) | Recommended Dose |
|---|---|---|
| Mild Impairment (Class A) | Similar / No clinically relevant increase | 300 mg twice daily |
| Moderate Impairment (Class B) | 1.15-fold increase | 300 mg twice daily |
| Severe Impairment (Class C) | 1.61-fold increase | 200 mg twice daily |
The 1.61-fold increase in exposure observed in severe hepatic impairment supports the dose reduction specified in the prescribing information [4] [3]. The popPK analysis further confirmed that mild hepatic impairment had no clinically meaningful impact on this compound exposure, requiring no dose adjustment [1].
No clinically significant differences in this compound PK were observed in patients with mild to moderate renal impairment (CLcr: 30 to 89 mL/min). The effect of severe renal impairment (CLcr: < 30 mL/min) remains unknown [3]. The popPK analysis concluded that demographic factors such as age, sex, body weight, race (White, Black, Asian), and mild renal impairment did not have a clinically meaningful impact on this compound exposure, thus not warranting any dose adjustment [1] [3].
This compound's metabolism profile and its potential to inhibit certain enzymes and transporters result in a defined drug-drug interaction profile. The following table summarizes key clinical DDI findings.
Table 4: Clinically Significant Drug-Drug Interactions with this compound [3]
| Concomitant Drug (Category) | Effect on this compound Exposure (Ratio & 90% CI) | Effect of this compound on Concomitant Drug (Ratio & 90% CI) | Clinical Recommendation |
|---|---|---|---|
| Itraconazole (Strong CYP3A Inhibitor) | AUC: 1.3 (1.3, 1.4) | Not Assessed | Monitor for adverse reactions. |
| Rifampin (Strong CYP3A/Moderate CYP2C8 Inducer) | AUC: 0.5 (0.4, 0.6) | Not Assessed | Avoid coadministration. |
| Gemfibrozil (Strong CYP2C8 Inhibitor) | AUC: 3.0 (2.7, 3.5) | Not Assessed | Avoid coadministration. |
| Repaglinide (CYP2C8 Substrate) | Not Assessed | AUC: 1.7 (1.5, 1.9) | Increased monitoring of blood glucose. |
| Midazolam (CYP3A Substrate) | Not Assessed | AUC: 5.7 (5.0, 6.5) | Consider dose reduction of sensitive CYP3A substrates. |
| Digoxin (P-gp Substrate) | Not Assessed | AUC: 1.5 (1.3, 1.7) | Monitor digoxin levels. |
| Metformin (MATE1/2-K Substrate) | Not Assessed | AUC: 1.4 (1.2, 1.5) | Monitor for metformin-associated adverse reactions. |
Note: AUC = Area Under the Curve; CI = Confidence Interval.
In vitro studies indicate that this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is a reversible inhibitor of CYP2C8 and CYP3A, a time-dependent inhibitor of CYP3A, and an inhibitor of the renal transporters MATE1/MATE2-K and OCT2. Inhibition of OCT2 and MATE1 is responsible for the transient, mild increases in serum creatinine observed in clinical studies, without affecting the actual glomerular filtration rate (GFR) [3].
Tucatinib (marketed as Tukysa) is a highly selective, reversible tyrosine kinase inhibitor targeting the human epidermal growth factor receptor 2 (HER2), approved for the treatment of HER2-positive advanced unresectable or metastatic breast cancer and RAS wild-type HER2-positive colorectal cancer. [1] [2] As a small molecule therapeutic with significant interindividual variability in pharmacokinetics, understanding its metabolic fate is crucial for optimizing therapeutic outcomes and managing drug-drug interactions in clinical practice. This compound undergoes extensive hepatic metabolism with minimal renal excretion, making cytochrome P450-mediated pathways particularly important for its clearance and disposition. [3] [4]
The metabolic profile of this compound is characterized by predominant oxidative metabolism followed primarily by fecal elimination. In humans, approximately 86% of a radiolabeled this compound dose is recovered in feces, with only 4% excreted in urine, indicating extensive hepatic processing before elimination. [3] Plasma metabolite profiling reveals that approximately 76% of circulating radioactivity represents the parent drug, with the remaining 24% consisting of various oxidative metabolites, suggesting that while metabolism is extensive, the parent compound remains the predominant circulating species. [4] This comprehensive review examines the enzymatic pathways, experimental evidence, quantitative relationships, and clinical implications of this compound metabolism with particular emphasis on the roles of CYP2C8 and CYP3A enzymes.
This compound metabolism is primarily mediated by hepatic cytochrome P450 enzymes, with CYP2C8 and CYP3A4/5 representing the major pathways for its biotransformation and clearance:
CYP2C8-mediated metabolism: CYP2C8 is responsible for approximately 75% of this compound clearance, serving as the dominant metabolic pathway. [5] This enzyme exclusively catalyzes the stereoselective aliphatic hydroxylation of the gem-dimethyl moiety to form the primary metabolite M1 (also designated ONT-993). [3] [4] The reaction demonstrates notable enantioselectivity, producing specific stereoisomers in characteristic ratios observed consistently across human and preclinical studies.
CYP3A4/5-mediated metabolism: The CYP3A subfamily contributes to approximately 10% of this compound clearance, representing a secondary but still significant metabolic pathway. [5] Unlike CYP2C8, CYP3A enzymes catalyze the formation of multiple oxidative metabolites through different chemical modifications of the this compound structure, resulting in a diverse metabolite profile beyond the M1 metabolite.
Non-CYP metabolism: A minor fraction of this compound metabolism occurs through the cytosolic enzyme aldehyde oxidase, which contributes to the formation of metabolites distinct from those generated by CYP-mediated oxidation. [3] This pathway represents a comparatively small portion of overall clearance but provides an alternative metabolic route when CYP pathways are compromised.
The following diagram illustrates the primary metabolic pathways and elimination routes of this compound:
Figure 1: Primary metabolic pathways and elimination routes of this compound, showing the major roles of CYP2C8 and CYP3A enzymes. Approximately 86% of a radiolabeled dose is excreted in feces, with only 4% recovered in urine. [3] [5] [4]
Table 1: Quantitative Contribution of Enzymatic Pathways to this compound Clearance
| Metabolic Pathway | % Contribution to Clearance | Key Metabolites Formed | Reaction Characteristics |
|---|---|---|---|
| CYP2C8 | 75% | M1 (ONT-993) | Stereoselective aliphatic hydroxylation of gem-dimethyl moiety |
| CYP3A4/5 | 10% | Multiple oxidative metabolites | Various oxidation sites |
| Aldehyde Oxidase | Minor | Distinct oxidative metabolites | Non-CYP oxidation |
| Renal Excretion | 4% | Parent drug | Minimal unchanged drug in urine |
| Fecal Excretion | 86% | Parent drug and metabolites | Extensive metabolism prior to elimination |
The characterization of this compound metabolism has employed multiple complementary experimental techniques across in vitro, in vivo, and clinical settings to comprehensively elucidate its metabolic fate:
Human liver microsome (HLM) studies: Investigations using liver microsomes from 21 human donors (11 male, 10 female) have demonstrated a 14.3-fold interindividual variation in this compound metabolic clearance, ranging from 2.01 to 28.9 μL/min/mg protein. [6] These studies measured this compound depletion kinetics and correlated clearance rates with both CYP2C8 and CYP3A enzyme activities and protein concentrations, establishing significant correlations for both pathways (r = 0.781-0.907). [6]
Reaction phenotyping: Enzyme-specific chemical inhibitors and recombinant CYP enzymes have been utilized to quantify relative contributions of individual CYP isoforms. These studies confirmed CYP2C8 as the exclusive enzyme responsible for M1 formation, while CYP3A4/5 and aldehyde oxidase generated the remaining metabolites. [3] [4] The gem-dimethyl hydroxylation reaction exhibited notable stereoselectivity, with consistent enantiomeric ratios observed across species.
Radiolabeled ADME study: A phase I clinical trial using [¹⁴C]this compound provided comprehensive disposition data in humans, quantifying the mass balance, excretion routes, and metabolite profiling in plasma, urine, and feces. [3] This study established that the majority of the administered dose (86%) was excreted in feces, with only 4% recovered in urine, confirming extensive hepatic metabolism as the primary clearance mechanism.
Proteomic quantification: Absolute protein concentrations of CYP2C8, CYP3A4, and CYP3A5 were measured in human liver microsomes using quantitative targeted absolute proteomics, providing robust correlation between enzyme abundance and metabolic clearance rates. [6] These data are available via ProteomeXchange with identifier PXD057282.
The workflow for experimental characterization of this compound metabolism is summarized below:
Figure 2: Integrated experimental approaches used to characterize this compound metabolism, combining in vitro techniques with clinical studies to establish comprehensive metabolic profiles. [6] [3] [5]
Advanced proteomic approaches have provided quantitative insights into the relationship between CYP enzyme abundance and this compound clearance:
Table 2: Correlation Between CYP Enzyme Activities/Protein Levels and this compound Clearance in Human Liver Microsomes
| Enzyme Parameter | Correlation Coefficient (r) with this compound Clearance | Statistical Significance | Experimental Method |
|---|---|---|---|
| CYP2C8 Activity (amodiaquine N-deethylation) | 0.781 | p < 0.001 | LC-MS/MS analysis |
| CYP3A Activity (midazolam 1'-hydroxylation) | 0.904 | p < 0.001 | LC-MS/MS analysis |
| CYP2C8 Protein | 0.907 | p < 0.001 | Quantitative targeted absolute proteomics |
| CYP3A4 Protein | 0.882 | p < 0.001 | Quantitative targeted absolute proteomics |
| CYP3A5 Protein | 0.904 | p < 0.001 | Quantitative targeted absolute proteomics |
The metabolic profile of this compound has several important clinical consequences that influence its therapeutic use:
Interindividual variability: The observed 14.3-fold variation in this compound metabolic clearance in human liver microsomes translates to significant pharmacokinetic variability in clinical populations. [6] Population pharmacokinetic analyses have identified tumor type as a significant covariate, with steady-state exposure (AUC) increased 1.2-fold in HER2+ metastatic colorectal cancer and 2.1-fold in HER2+ metastatic breast cancer compared to healthy participants. [5]
Dosing recommendations: Despite observed variability, the current 300 mg twice daily dosing regimen does not require adjustment for most patient factors, including mild renal or hepatic impairment. [5] [7] However, severe hepatic impairment (Child-Pugh C) necessitates dose reduction to 200 mg twice daily, reflecting the primacy of hepatic metabolism in this compound clearance. [7]
Drug-drug interactions: As both a substrate and inhibitor of CYP enzymes, this compound presents complex interaction potential:
Advanced modeling approaches have been developed to predict and manage this compound metabolic interactions:
Physiologically-based pharmacokinetic (PBPK) models have been created and validated to simulate this compound concentrations after single and multiple dosing, enabling prediction of DDI risk as both perpetrator and victim. [8] These models successfully recovered clinically observed interactions with itraconazole (CYP3A4 inhibitor), rifampin (CYP3A4 inducer), and gemfibrozil (CYP2C8 inhibitor).
Novel sensitive probe substrate and moderate inhibitor models were specifically developed for CYP2C8 to comprehensively predict interaction potential, simulating population geometric mean AUC ratios of this compound with moderate CYP2C8 inhibitors ranging from 1.98- to 3.08-fold. [8]
Pharmacogenomic considerations: While genetic polymorphisms in CYP2C8 and CYP3A5 may contribute to the observed interindividual variability, current evidence does not support routine pharmacogenetic testing prior to this compound initiation. However, the strong correlations between enzyme protein concentrations and clearance suggest that functional phenotyping approaches could potentially inform personalized dosing strategies in future applications.
This compound metabolism is characterized by dominant CYP2C8-mediated clearance (75%) with significant contribution from CYP3A enzymes (10%), resulting in extensive hepatic metabolism and predominantly fecal elimination. The stereoselective formation of the M1 metabolite via CYP2C8 represents a unique metabolic pathway that contributes substantially to the observed 14.3-fold interindividual variability in metabolic clearance. Comprehensive experimental approaches—including human liver microsome studies, reaction phenotyping, radiolabeled ADME investigations, and quantitative proteomics—have provided robust characterization of these metabolic pathways.
Tucatinib's mechanism extends beyond simple kinase inhibition, especially when combined with other anti-HER2 agents.
Diagram illustrating this compound's primary mechanism and synergistic effect with Trastuzumab and T-DM1. This compound inhibits HER2 kinase activity while combination increases HER2 internalization, enhancing T-DM1 cytotoxicity [1].
Preclinical studies reveal a key synergistic mechanism: this compound increases the amount of inactive HER2 receptors at the cell surface. This occurs because this compound inhibits HER2 ubiquitination, which slows receptor internalization and degradation. The resulting accumulation of inactive HER2 provides more binding sites for trastuzumab and antibody-drug conjugates like T-DM1, leading to increased internalization of the ADC and greater delivery of the cytotoxic payload (DM1) inside the cancer cell [1].
The following table summarizes quantitative data from pivotal clinical and preclinical studies, highlighting the drug's efficacy.
| Study / Model | Key Efficacy Findings | Clinical Context |
|---|
| HER2CLIMB (Phase II RCT) [2] [3] [4] | • PFS: 7.8 mo vs 5.6 mo (placebo) • OS: 21.9 mo vs 17.4 mo (placebo) • ORR in Brain Mets: 47% vs 20% (placebo) | HER2+ MBC, post-trastuzumab/pertuzumab/T-DM1; included patients with active brain metastases. | | SGNTUC-019 (Phase II Basket) [5] [6] | • cORR: 41.9% • Median PFS: 9.5 mo • Median OS: 20.1 mo (primary); 32.7 mo (final) | Heavily pretreated HER2-mutated (non-amplified) MBC; chemotherapy-free regimen with trastuzumab. | | Preclinical (T-DM1 combo) [1] | Enhanced antitumor activity & synergy in T-DM1-resistant PDX models. | Demonstrated mechanistic synergy and supported clinical trials of the combination. |
Key in vitro protocols from foundational preclinical studies are detailed below [1].
Cytotoxicity & Drug Synergy Assays
Quantitative Flow Cytometry (QFACS) for HER2 Surface Density
Ubiquitin Immunoprecipitation (IP) Assays
The strong preclinical rationale for this compound's selectivity and combinatorial potential has been successfully translated into clinical practice and continues to inform research.
| Parameter | Summary of Findings | Key Source Details |
|---|---|---|
| Protein Binding | 97.1% bound to human plasma proteins [1]. The binding occurs at clinically relevant concentrations [2]. | Method: Information comes from the official prescribing information and drug monograph [2] [1]. |
| Volume of Distribution | Large volume, signifying extensive tissue distribution. Reported values include 1670 L [2], 903 L (in mBC), and 829 L (in mCRC) [1]. | Method: Values were determined through population pharmacokinetic modeling of data from clinical studies in healthy subjects and patients with metastatic breast cancer (mBC) or metastatic colorectal cancer (mCRC) [1] [3]. |
The quantitative data for these parameters were derived from robust clinical and analytical methods.
Protein Binding Methodology: The fraction of unbound tucatinib was determined using a validated equilibrium dialysis procedure [4]. Key experimental steps included:
Volume of Distribution Methodology: The volume of distribution is not measured directly but is estimated using a population pharmacokinetic (popPK) modeling approach [3].
The protein binding and volume of distribution are fundamental to understanding this compound's overall behavior in the body.
Relationship between this compound's protein binding, distribution, and clearance.
Tucatinib is a potent and highly selective oral tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2), which has demonstrated significant clinical benefits for patients with HER2-positive metastatic breast cancer, including those with active brain metastases. The clinical importance of this compound stems from its unique ability to selectively inhibit HER2 with minimal off-target effects on epidermal growth factor receptor (EGFR), potentially resulting in reduced incidence of adverse effects such as diarrhea and rash commonly associated with broader-spectrum TKIs [1]. Recent combinatorial approaches have shown that this compound significantly enhances the antitumor activity of other HER2-targeted agents like T-DM1 (trastuzumab emtansine) through a novel mechanism involving increased HER2 internalization and catabolism [1]. The bioanalytical challenge in quantifying this compound concentrations in biological matrices requires sophisticated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods to support pharmacokinetic studies, therapeutic drug monitoring, and clinical development programs.
The development and validation of robust bioanalytical methods for this compound are essential for understanding its pharmacokinetic properties, metabolic fate, and exposure-response relationships in various patient populations. As a Biopharmaceutical Classification System (BCS) Class II drug with high permeability but pH-dependent solubility, this compound presents particular analytical challenges that necessitate sensitive and specific quantification methods [2]. Furthermore, the observation of transient serum creatinine elevations in clinical trials without actual renal impairment highlighted the need for precise bioanalytical methods to distinguish true renal effects from transporter-mediated interactions [3]. This article provides comprehensive application notes and detailed protocols for the bioanalysis of this compound using LC-MS/MS, incorporating validated methods from recent research and addressing the practical requirements of scientists engaged in oncology drug development.
The core methodology for quantifying this compound in biological matrices employs a sophisticated LC-MS/MS system with optimized parameters for sensitivity and selectivity. The system typically consists of a Waters Acquity UPLC system coupled with a Waters XEVO TQ mass spectrometer equipped with a Z-spray ionization source [2]. For chromatographic separation, a Kinetex C18 column provides efficient retention and resolution of this compound from potentially interfering matrix components. The mobile phase system utilizes a binary gradient approach with mobile phase A consisting of 0.1% formic acid in ultrapure water and mobile phase B comprising a 50:50 (v/v) mixture of acetonitrile and methanol, both containing 0.1% formic acid [2]. This optimized chromatographic condition achieves rapid separation of this compound with a total run time of only 1.5 minutes, enabling high-throughput analysis essential for processing large numbers of pharmacokinetic samples.
The mass spectrometric detection employs positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to ensure selective detection of this compound and the internal standard (Imatinib). The ionization source parameters are carefully optimized with nitrogen as both the cone gas (flow rate: 50 L/hour) and desolvation gas (flow rate: 800 L/hour) to achieve efficient desolvation and ionization while minimizing source contamination [2]. The MRM transitions are specifically tuned for this compound and the internal standard to maximize sensitivity and selectivity, with the instrument operated in positive ion mode. This configuration has demonstrated excellent performance characteristics, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL, which provides adequate sensitivity for characterizing the pharmacokinetic profile of this compound across a wide range of doses [2].
The sample preparation methodology employs a protein precipitation technique that provides efficient extraction of this compound from rat plasma while maintaining simplicity and reproducibility. The protocol begins with thawing frozen plasma samples at room temperature, followed by aliquoting 100 μL of plasma into clean tubes [2]. To this aliquot, 200 μL of acetonitrile (containing the internal standard Imatinib at a concentration of 500 ng/mL) is added in a 2:1 ratio of organic solvent to plasma [2]. The mixture is vigorously vortexed to ensure complete protein precipitation and drug extraction, then centrifuged to pellet the precipitated proteins. The supernatant containing the extracted analytes is transferred to autosampler vials for LC-MS/MS analysis.
This streamlined sample preparation approach offers several advantages for high-throughput bioanalysis, including minimal processing steps, compatibility with small sample volumes, and excellent recovery efficiency. The protein precipitation method effectively removes interfering plasma components while maintaining the stability and integrity of this compound throughout the process. The use of a stable isotope-labeled internal standard would be ideal for compensating for any variability in extraction efficiency or matrix effects; however, the validated method utilizes Imatinib as the IS, which has demonstrated satisfactory performance for the quantification of this compound [2]. The entire sample preparation process is designed to be robust and easily transferable between laboratories, supporting the method's application in multi-site clinical trials and collaborative research studies.
The LC-MS/MS method for this compound quantification has been rigorously validated according to FDA guidelines, demonstrating excellent performance characteristics across all validation parameters. The method exhibits outstanding linearity over a broad concentration range from 0.05 to 1000 ng/mL, with a coefficient of determination (r²) greater than 0.9997 for the standard curve [2]. This wide dynamic range accommodates the varying plasma concentrations encountered in preclinical and clinical studies without requiring sample dilution. The precision and accuracy of the method were evaluated both within-day (intra-assay) and between-day (inter-assay) using quality control (QC) samples at multiple concentration levels. The results confirmed that the method meets all regulatory criteria for bioanalytical method validation, with both precision and accuracy values within the accepted limits of ±15% (±20% for the LLOQ) [2].
Table 1: Validation Parameters for this compound LC-MS/MS Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.05-1000 ng/mL | - |
| Coefficient of Determination (r²) | >0.9997 | ≥0.99 |
| LLOQ | 0.05 ng/mL | - |
| Intra-day Precision (%CV) | <15% | ≤15% |
| Inter-day Precision (%CV) | <15% | ≤15% |
| Intra-day Accuracy (%) | 85-115% | 85-115% |
| Inter-day Accuracy (%) | 85-115% | 85-115% |
Comprehensive stability studies were conducted to ensure the reliability of this compound measurements under various storage and handling conditions. The bench-top stability of this compound in plasma was evaluated at room temperature, demonstrating the compound's integrity during typical sample processing periods. Auto-sampler stability assessments confirmed that processed samples remained stable under the analysis conditions, while freeze-thaw stability studies evaluated the compound's resilience to multiple freezing and thawing cycles that might occur during long-term studies [2]. Additionally, long-term stability experiments determined the optimal storage conditions and duration for plasma samples, with validation data supporting storage at -80°C for extended periods without significant degradation [2].
The extraction recovery of this compound from rat plasma was consistently high using the protein precipitation method, ensuring efficient and reproducible analyte detection. Although the specific recovery percentages for this compound were not provided in the search results, similar bioanalytical methods for other compounds using protein precipitation typically demonstrate recovery rates exceeding 85% [4]. The matrix effect evaluation confirmed that ion suppression or enhancement was minimal and adequately controlled through the use of an appropriate internal standard. The validated method incorporates Imatinib as the internal standard, which effectively compensates for any variability in extraction efficiency or matrix effects across different plasma samples [2]. The combination of excellent stability profiles, efficient recovery, and controlled matrix effects makes this method highly reliable for the accurate quantification of this compound in complex biological matrices.
The sample preparation for this compound quantification from plasma matrices follows a standardized protein precipitation protocol that can be efficiently implemented in any bioanalytical laboratory. The step-by-step procedure is as follows:
Sample Thawing and Aliquoting: Remove plasma samples from frozen storage (-80°C) and thaw at room temperature. Gently mix the thawed samples to ensure homogeneity. Precisely aliquot 100 μL of plasma into appropriately labeled microcentrifuge tubes.
Internal Standard Addition: Add 50 μL of internal standard working solution (Imatinib at 500 ng/mL in acetonitrile) to each plasma aliquot. For calibration standards and quality control samples, prepare separate aliquots with corresponding this compound working solutions.
Protein Precipitation: Add 200 μL of ice-cold acetonitrile to each sample tube (achieving a 2:1 organic to plasma ratio). Vortex mix vigorously for at least 3 minutes to ensure complete protein precipitation and efficient drug extraction.
Centrifugation and Collection: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer the clear supernatant to clean tubes or autosampler vials, taking care not to disturb the protein pellet.
Analysis: Inject an appropriate volume (typically 5-20 μL) of the processed sample into the LC-MS/MS system for analysis [2].
This protocol emphasizes critical considerations for optimal performance: maintaining consistent sample temperatures throughout processing, using high-purity solvents to minimize interference, and ensuring precise timing for reproducible results. The straightforward protocol enables efficient processing of large sample batches, making it ideal for high-throughput pharmacokinetic studies.
The establishment of a reliable calibration curve is fundamental for accurate this compound quantification. The protocol for preparing calibration standards and QC samples is as follows:
Stock Solution Preparation: Prepare a primary stock solution of this compound at 1 mg/mL in dimethyl sulfoxide (DMSO). Serially dilute this stock solution with a mixture of 80% water and 20% acetonitrile to create working solutions covering the concentration range from 1 to 20,000 ng/mL.
Calibration Curve Standards: Spike drug-free rat plasma with appropriate working solutions to create a nine-point calibration curve with concentrations of 0.05, 0.10, 0.50, 2.50, 10.00, 100.00, 400.00, 800.00, and 1000.00 ng/mL [2].
Quality Control Samples: Prepare QC samples independently at four concentration levels: LLOQ QC (0.05 ng/mL), low QC (0.15 ng/mL), mid QC (375 ng/mL), and high QC (750 ng/mL) [2]. These QC samples serve as benchmarks for method performance during sample analysis.
Storage: Aliquot and store all calibration standards and QC samples at -80°C until analysis to maintain stability. Avoid repeated freeze-thaw cycles by preparing sufficient aliquots for single use.
The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The curve should demonstrate linearity with a coefficient of determination (r²) exceeding 0.9997 [2]. Including QC samples in each analytical batch at low, medium, and high concentrations ensures ongoing method performance and data reliability.
The clinical development of this compound involved multiple research laboratories employing slightly different bioanalytical methods, necessitating a robust cross-validation approach to ensure data comparability. A five-way cross-validation procedure was successfully implemented where bioanalysis performed by one laboratory using a specific method served as the 'base' against which the other four methods were validated [5]. This innovative approach provided a practical alternative to multiple head-to-head comparisons between individual methods, significantly reducing the validation burden while maintaining data integrity across the clinical development program.
This cross-validation strategy enabled the combination of pharmacokinetic data from twelve clinical trials conducted across different sites and analytical platforms, facilitating a comprehensive population pharmacokinetic analysis [5]. The successful implementation of this approach highlights the importance of method harmonization in multi-site clinical development programs and offers a valuable template for other drug development programs facing similar challenges. The cross-validation process confirmed that this compound concentration data generated by different laboratories using various LC-MS/MS methods were comparable, thus ensuring the reliability of pooled pharmacokinetic analyses that informed clinical dosing regimens and labeling information.
Table 2: Clinical Bioanalysis of this compound - Methodological Considerations
| Aspect | Approach | Outcome |
|---|---|---|
| Multi-site Analysis | Five different LC-MS/MS methods across three laboratories | Successful integration of data from 12 clinical trials |
| Cross-validation | Base method comparison approach | Avoided need for multiple head-to-head comparisons |
| Data Integration | Combined data from multiple methods | Enabled robust population pharmacokinetic analysis |
| Regulatory Compliance | Adherence to FDA guidelines for bioanalytical method validation | Accepted data for regulatory submissions |
The validated LC-MS/MS methods for this compound quantification have enabled critical insights into its clinical pharmacokinetics and metabolic fate. Metabolism studies have revealed that this compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C8 and CYP3A4 identified as the major isoforms responsible for its clearance [6]. In vitro studies using human liver microsomes from 21 donors demonstrated a 14.3-fold interindividual variation in this compound apparent clearance, ranging from 2.01 to 28.9 μL/min/mg, highlighting the substantial variability in metabolic capacity across individuals [6]. This variability in CYP2C8 and CYP3A4 activities and protein expression significantly influences this compound clearance, potentially affecting drug exposure and therapeutic outcomes in diverse patient populations.
A particularly interesting application of this compound bioanalysis has been the investigation of its effect on renal transporters and serum creatinine levels. Clinical observations revealed that this compound causes modest, reversible elevations in serum creatinine without actual renal impairment [3]. Detailed in vitro and clinical studies demonstrated that this compound inhibits organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins (MATE1 and MATE2-K), which are responsible for the renal tubular secretion of creatinine [3]. The IC50 values for this compound inhibition of these transporters were determined to be 14.7 μM for OCT2-mediated metformin transport, 0.340 μM for MATE1, and 0.135 μM for MATE2-K [3]. These findings underscore the importance of accurate bioanalytical methods in distinguishing true renal toxicity from transporter-mediated interactions that benignly affect clinical biomarkers.
The comprehensive LC-MS/MS methods presented in this article provide robust and validated approaches for the quantification of this compound in biological matrices, supporting various aspects of drug development from preclinical studies to clinical therapeutic drug monitoring. The detailed protocols and application notes offer practical guidance for researchers implementing these methods in their laboratories. The high sensitivity (LLOQ of 0.05 ng/mL), wide linear range (0.05-1000 ng/mL), and rapid analysis time (1.5 minutes per sample) make these methods ideally suited for high-throughput pharmacokinetic studies [2]. The successful application of a multi-laboratory cross-validation approach further demonstrates the robustness and transferability of these bioanalytical methods [5].
As the clinical development of this compound continues to expand into new indications and combination regimens, these validated LC-MS/MS methods will play an increasingly important role in understanding the drug's pharmacokinetic-pharmacodynamic relationships, assessing potential drug-drug interactions, and optimizing dosing strategies for diverse patient populations. The integration of bioanalytical data with clinical outcomes will further refine this compound therapy, potentially paving the way for personalized treatment approaches based on individual metabolic characteristics and exposure-response relationships.
Figure 1: Experimental Workflow for this compound Bioanalysis Using LC-MS/MS - This diagram illustrates the comprehensive sample preparation, instrumental analysis, and data processing steps involved in the quantitative determination of this compound in biological matrices.
Figure 2: Mechanism of Synergistic Action Between this compound and T-DM1 - This diagram illustrates the molecular mechanism by which this compound enhances the antitumor activity of T-DM1 through increased HER2 internalization and catabolism, resulting in synergistic cytotoxicity against HER2-positive cancer cells [1].
The tucatinib-based triplet regimen is approved for the treatment of HER2-positive locally advanced or metastatic breast cancer in adults after two or more prior anti-HER2 therapies [1] [2]. This indication is supported by robust clinical evidence demonstrating significant benefits in both systemic and intracranial disease control.
The diagram below illustrates the synergistic mechanism of action of this combination therapy:
The efficacy of this regimen is grounded in the pivotal HER2CLIMB phase 3 randomized controlled trial and subsequent real-world studies [4] [5] [6].
Table 1: Key Efficacy Outcomes from the HER2CLIMB Trial
| Efficacy Endpoint | This compound Combination (N=410) | Placebo Combination (N=202) | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Primary Endpoints | |||
| 1-Year PFS (Overall) | 33.1% | 12.3% | HR 0.54; p<0.001 [4] |
| Median PFS (Overall) | 7.8 months | 5.6 months | [4] |
| 2-Year Overall Survival | 44.9% | 26.6% | HR 0.66; p=0.005 [4] |
| Median OS (Overall) | 21.9 months | 17.4 months | [4] |
| Key Subgroup: Patients with Brain Metastases (N=291) | |||
| 1-Year PFS (BM subgroup) | 24.9% | 0% | HR 0.48; p<0.001 [4] |
| Median PFS (BM subgroup) | 7.6 months | 5.4 months | [6] |
| Median OS (BM subgroup) | 21.6 months | 12.5 months | [6] |
| Intracranial Efficacy (Measurable Brain Mets) | |||
| Confirmed Intracranial Objective Response Rate (ORR-IC) | 47.3% | 20.0% | [6] |
| Median Duration of Intracranial Response | 8.6 months | 3.0 months | [6] |
| Risk reduction for new brain lesions as first progression | 45.1% | - | HR 0.55 [6] |
Table 2: Real-World Effectiveness Outcomes (Post-Approval Data)
| Outcome Measure | Overall Population (N=89) | Subgroup: Post T-DXd Treatment (n=30) |
|---|---|---|
| Real-World Time to Treatment Discontinuation (rwTTD) | 5.9 months | 6.4 months [5] |
| Real-World Time to Next Treatment (rwTTNT)* | 8.4 months | 6.4 months [5] |
| Real-World Overall Survival (rwOS) | 24.9 months | 12.6 months [5] |
| 12-Month Treatment Persistence | 43.9% | 33.3% [5] |
*A proxy for real-world progression-free survival.
This section outlines the standardized treatment regimen as established in the HER2CLIMB trial and clinical practice guidelines [3] [4] [2].
Table 3: Dosing and Administration Schedule
| Drug | Mechanism | Recommended Dose & Route | Administration Schedule (21-Day Cycle) |
|---|---|---|---|
| This compound | Selective HER2 TKI | 300 mg, orally, twice daily [3] [4] | Days 1-21 (continuously) |
| Capecitabine | Oral Chemotherapy Prodrug | 1000 mg/m², orally, twice daily [3] [4] | Days 1-14 (followed by a 7-day rest) |
| Trastuzumab | HER2 Monoclonal Antibody | 8 mg/kg (loading), then 6 mg/kg IV every 3 weeks; or 600 mg SC every 3 weeks [3] [2] | Day 1 of each cycle |
Treatment Cycle Workflow: The standard workflow for a single 21-day treatment cycle is as follows. Treatment continues until disease progression or unacceptable toxicity.
The safety profile of the this compound combination is manageable with proactive monitoring and intervention. The most common adverse events (AEs) are compared in the table below.
Table 4: Common Adverse Events and Management Strategies
| Adverse Event | Incidence (this compound vs. Placebo) | Grade 3+ Incidence | Proactive Management & Dose Modification |
|---|---|---|---|
| Diarrhea | Very Common (>60%) [2] | ~12-13% vs. 9% [4] | Prophylaxis: Consider antidiarrheals. Management: At first sign, initiate loperamide; ensure hydration; interrupt this compound for Grade 3+, resume at same or reduced dose upon recovery [4]. |
| Palmar-Plantar Erythrodysesthesia (PPE) | Common (>40%) [7] | ~9% vs. 3% [4] | Management: Emollients, topical urea; dose interruption/reduction of capecitabine for severe cases [2]. | | Fatigue | Common (>30%) [2] | ~5% vs. 5% [4] | Management: Rule out other causes (e.g., anemia); optimize hydration/nutrition; dose interruption may be required. | | Nausea/Vomiting | Common (>30%) [7] [2] | Low (<3%) [4] | Prophylaxis: Premedicate with antiemetics. Management: Take with food; ensure adequate antiemetic coverage. | | Elevated Liver Enzymes (AST/ALT) | - | ~8-9% vs. 2-3% [4] | Monitoring: Check liver function tests (LFTs) every 3 weeks. Management: Interrupt this compound for Grade 3+, resume at reduced dose or discontinue based on severity and persistence [3]. |
Required Baseline and On-Treatment Monitoring:
The this compound combination has established a new standard of care for pretreated HER2-positive MBC. Key implications for researchers and clinicians include:
The recommended dose adjustments for tucatinib based on hepatic function are as follows [1] [2] [3]:
| Hepatic Impairment Status (Child-Pugh Classification) | Recommended this compound Dose |
|---|---|
| Normal Hepatic Function | 300 mg orally, twice daily |
| Mild Impairment (Child-Pugh A) | 300 mg orally, twice daily |
| Moderate Impairment (Child-Pugh B) | 300 mg orally, twice daily |
| Severe Impairment (Child-Pugh C) | 200 mg orally, twice daily |
This dosing guidance applies to both of its approved uses: in combination with trastuzumab and capecitabine for HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type, HER2-positive colorectal cancer [1] [2] [3]. No dose adjustment is required for patients with mild to moderate renal impairment [3].
The dosing recommendations are supported by a dedicated Phase 1 open-label study that compared the pharmacokinetics (PK) of a single 300 mg this compound dose in volunteers with hepatic impairment to matched healthy volunteers [4].
The study concluded that the increased exposure in severe hepatic impairment supports the dose reduction from 300 mg to 200 mg twice daily. No adjustment is needed for mild or moderate impairment, as the increases in exposure were not considered clinically significant [4].
The workflow and key findings of this pivotal study are summarized below:
For scientists aiming to replicate or build upon these findings, the following details the core methodology from the pivotal Phase 1 PK study [4].
The following diagram illustrates the key metabolic and elimination pathways of this compound, which underpin the need for dose adjustment in hepatic impairment.
The table below summarizes the key findings from the clinical pharmacology study that investigated the effect of food on this compound absorption.
| Parameter | Fasted State (Reference) | High-Fat Meal | Clinical Conclusion |
|---|---|---|---|
| AUC₀–INF (Exposure) | Baseline | Increased 1.5-fold | Not clinically meaningful [1] |
| Cₘₐₓ (Peak Concentration) | Baseline | Unaltered | Not clinically meaningful [1] |
| Tₘₐₓ (Time to Peak Concentration) | Median 1.5 hours | Shifted to 4 hours | Not clinically meaningful [1] |
| Administration Guidance | Allowed | Allowed | Can be taken with or without food [1] [2] [3] |
This protocol outlines the key design elements of a clinical study to evaluate the effect of food on the bioavailability of an oral drug, based on the referenced this compound study [1].
The diagram below illustrates the logical pathway for determining the appropriate administration of this compound, integrating food timing and other critical dosing considerations.
This compound is an oral tyrosine kinase inhibitor that specifically targets the human epidermal growth factor receptor 2 (HER2) with high selectivity. This specificity results in fewer off-target effects compared to other kinase inhibitors, particularly causing lower incidence of rash and diarrhea. Approved by the FDA in April 2020, this compound is indicated in combination with trastuzumab and capecitabine for the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases. It has also received accelerated approval for HER2-positive metastatic colorectal cancer under specific conditions. The recommended dosage is 300 mg taken orally twice daily without regard to meals, providing flexible administration in clinical practice [1] [2] [3].
The pharmacological profile of this compound reveals several characteristics relevant to drug interaction potential. This compound is rapidly absorbed after oral administration with a median Tmax of 1-2 hours and demonstrates a half-life of approximately 8.5 hours, supporting twice-daily dosing. The drug exhibits high protein binding (97%) and has a large volume of distribution (1670 L), indicating extensive tissue penetration, including across the blood-brain barrier—a particularly valuable characteristic for treating brain metastases in breast cancer patients. This compound follows linear pharmacokinetics with dose-proportional increases in exposure, and steady-state concentrations are typically achieved within 3-4 days of repeated dosing [1] [4].
Table 1: Key Pharmacological Properties of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Primary Indications | HER2-positive metastatic breast cancer, HER2-positive metastatic colorectal cancer | Used in advanced disease settings after prior therapy failure |
| Dosing Regimen | 300 mg twice daily without regard to food | Flexible administration improves adherence |
| Metabolism | CYP2C8 (75%), CYP3A4 (10%) | Vulnerable to interactions with inhibitors/inducers of these enzymes |
| Elimination | Feces (86%), Urine (4%) | Renal impairment unlikely to significantly affect clearance |
| Protein Binding | 97% | Potential for displacement interactions |
| Half-life | 8.5 hours | Supports twice-daily dosing regimen |
As a substrate of metabolic enzymes, this compound is primarily metabolized by CYP2C8 (75%), with minor contributions from CYP3A4 (10%). The primary metabolite ONT-993 accounts for less than 10% of total pharmacological activity, indicating that this compound itself is primarily responsible for its therapeutic effects. This metabolic profile makes this compound susceptible to interactions with drugs that inhibit or induce these cytochrome P450 enzymes. When concomitantly administered with a strong CYP2C8 inhibitor like gemfibrozil, this compound exposure increases approximately 3-fold, potentially elevating the risk of adverse events. Conversely, coadministration with strong CYP3A inducers such as rifampin decreases this compound exposure by 48%, which may compromise therapeutic efficacy [5] [4].
This compound is also a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). While this transporter susceptibility has less clinical impact than its metabolic vulnerabilities, it nonetheless represents a potential site for interactions with drugs that modulate these transporters. The absorption of this compound does not appear to be significantly affected by gastric pH alterations, distinguishing it from some other tyrosine kinase inhibitors that require special administration considerations with acid-reducing agents [5].
Perhaps more significantly, this compound acts as a potent perpetrator of drug interactions through its inhibition of various metabolic enzymes and transporters. This compound is a strong CYP3A inhibitor, increasing the exposure of sensitive CYP3A substrates like midazolam by 5.7-fold. It also demonstrates weak inhibition of CYP2C8 and acts as an inhibitor of P-glycoprotein. Additionally, recent in vitro evidence suggests this compound is a broad-spectrum inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B15, and 2B17. This UGT inhibition potential may lead to interactions with drugs that rely on glucuronidation as their primary elimination pathway, such as irinotecan, whose active metabolite SN-38 is glucuronidated by UGT1A1 [5] [2].
The following diagram illustrates this compound's dual role in drug interactions, highlighting its relationships with metabolic enzymes and transporters:
A comprehensive phase I clinical study (NCT03723395) was conducted in healthy volunteers to systematically evaluate this compound's drug interaction potential. This study employed a fixed-sequence design across five parts (A-E) to assess this compound's interactions with specific inhibitors, inducers, and substrates. The study demonstrated that this compound was well tolerated both alone and in combination with the interacting drugs, with no unexpected safety signals emerging from these pharmacokinetically directed interactions [5].
Parts A-C evaluated this compound as the "victim" drug, investigating how its exposure changed when co-administered with known metabolic inhibitors and inducers. When this compound was administered with itraconazole (strong CYP3A4 inhibitor), the area under the concentration-time curve (AUC) increased by approximately 1.3-fold. In contrast, coadministration with gemfibrozil (strong CYP2C8 inhibitor) resulted in a more substantial 3.0-fold increase in this compound exposure, confirming the primary role of CYP2C8 in this compound metabolism. Conversely, when this compound was administered with rifampin (strong CYP3A4/CYP2C8 inducer), its exposure decreased by 48%, highlighting the vulnerability of this compound to enzyme-inducing agents [5].
Parts D-E evaluated this compound as the "perpetrator" drug, examining its effects on standard probe substrates for various enzymes and transporters. The most notable finding was that this compound increased the AUC of midazolam (sensitive CYP3A4 substrate) by 5.7-fold, confirming this compound's classification as a strong CYP3A4 inhibitor. This compound also demonstrated weak inhibition of CYP2C8, increasing repaglinide exposure by 1.4-fold, and exhibited P-glycoprotein inhibition potential, increasing digoxin exposure by 1.3-fold [5].
Table 2: Key Findings from Clinical DDI Studies with this compound
| Interacting Drug | Mechanism | Effect on this compound AUC | Effect on Substrate Drug AUC | Clinical Recommendation |
|---|---|---|---|---|
| Gemfibrozil | Strong CYP2C8 inhibitor | 3.0-fold increase | N/A | Avoid combination; if unavoidable, reduce this compound to 100 mg twice daily |
| Rifampin | Strong CYP3A4/CYP2C8 inducer | 48% decrease | N/A | Avoid combination due to potential efficacy loss |
| Itraconazole | Strong CYP3A4 inhibitor | 1.3-fold increase | N/A | Monitor for adverse reactions |
| Midazolam | CYP3A4 substrate | N/A | 5.7-fold increase | Avoid sensitive CYP3A4 substrates with narrow therapeutic index |
| Repaglinide | CYP2C8 substrate | N/A | 1.4-fold increase | Monitor for substrate-related toxicity |
| Digoxin | P-gp substrate | N/A | 1.3-fold increase | Consider reducing P-gp substrate dose if narrow therapeutic index |
A population pharmacokinetic analysis was conducted using data from 151 healthy participants and 132 patients with HER2-positive metastatic breast cancer or metastatic colorectal cancer. The analysis developed a two-compartment model with linear elimination and first-order absorption preceded by a lag time that adequately described this compound pharmacokinetic profiles. Tumor type was identified as a statistically significant covariate affecting this compound bioavailability and clearance, resulting in a 1.2-fold and 2.1-fold increase in this compound steady-state exposure (AUC) in HER2-positive metastatic colorectal cancer and HER2-positive metastatic breast cancer patients, respectively, compared with healthy participants [4].
This population analysis confirmed that no clinically meaningful impact on this compound exposure was observed based on age, body weight, race, or mild to moderate renal or hepatic impairment. Consequently, no dose adjustments are necessary for these factors. However, patients with severe hepatic impairment (Child-Pugh C) require a dose reduction to 200 mg twice daily due to potentially increased exposure. The analysis also demonstrated that the approved 300 mg twice-daily dose provides consistent exposure across patient populations, supporting its broad applicability without need for individualized titration based on demographic factors [4].
Objective: To systematically evaluate the inhibitory potential of this compound against major cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs) using human liver microsomes and recombinant enzyme systems.
Materials and Reagents:
Methodology:
Data Analysis:
This protocol successfully identified this compound as a strong CYP3A4 inhibitor (IC50 <1 μM) and weak CYP2C8 inhibitor (IC50 >10 μM), while also revealing its broad-spectrum inhibition of multiple UGT enzymes [2].
Objective: To evaluate the effects of cytochrome P450 inhibitors and inducers on this compound pharmacokinetics (victim potential) and the effects of this compound on probe substrate pharmacokinetics (perpetrator potential) in healthy volunteers.
Study Design Overview: This phase I, multicenter, open-label, fixed-sequence study (NCT03723395) was conducted in five parts with healthy adult participants aged 18-65 years. Participants were confined to the clinical research center during treatment periods and key pharmacokinetic sampling periods. The study protocol was approved by an institutional review board, and all participants provided written informed consent [5].
Parts A-C (this compound as Victim):
Parts D-E (this compound as Perpetrator):
Pharmacokinetic Assessments:
Safety Monitoring:
Based on the comprehensive DDI assessment, the following clinical management strategies are recommended for this compound:
Interactions Affecting this compound Concentrations:
Interactions Affected by this compound:
Hepatic Impairment:
Renal Impairment:
Elderly Patients:
The following decision pathway provides a systematic approach to managing this compound therapy in clinical practice:
This compound represents an important advancement in the treatment of HER2-positive cancers, but its complex drug interaction profile requires careful management in clinical practice and thoughtful consideration during drug development. As a substrate of CYP2C8 and strong inhibitor of CYP3A, this compound has both victim and perpetrator properties that necessitate comprehensive DDI assessment. The strategies outlined in these application notes provide a framework for evaluating and managing these interactions throughout the drug development process and in clinical use.
Future research directions should focus on prospective validation of the proposed management strategies in real-world patient populations, who often have more complex medication regimens than clinical trial participants. Additionally, further investigation is warranted into the clinical significance of this compound's UGT inhibition potential, particularly with commonly co-prescribed medications that undergo glucuronidation. As the use of this compound expands into earlier lines of therapy and other HER2-positive malignancies, ongoing evaluation of its interaction potential with emerging anticancer therapies will be essential for optimizing patient outcomes.
The protocols and management strategies presented herein should be incorporated into systematic medication reconciliation processes for all patients receiving this compound therapy. This approach, combined with appropriate patient education about potential interactions with over-the-counter medications and herbal supplements, will help maximize the therapeutic benefits of this compound while minimizing the risk of adverse events resulting from drug interactions.
Tucatinib is an oral, highly selective tyrosine kinase inhibitor (TKI) of HER2, approved in combination regimens for advanced HER2-positive breast cancer and colorectal cancer [1] [2]. Its use is particularly notable in patients with brain metastases [3] [2].
The primary rationale for TDM of this compound stems from its significant pharmacokinetic variability and potential for clinically critical DDIs [4] [5].
Establishing a TDM program requires a thorough understanding of the drug's PK profile and interaction potential. The tables below summarize the core parameters and major interactions for this compound.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value / Characterization | Clinical Significance / Notes |
|---|---|---|
| Primary Metabolizing Enzymes | CYP2C8 (~75%), CYP3A4 (~10%) [5] | Basis for interactions with CYP2C8/CYP3A4 inducers/inhibitors. |
| Transporters | Substrate of P-gp and BCRP; Inhibitor of P-gp [4] [6] | Potential for interactions with transporter substrates. |
| Time to Cmax (Tmax) | 1-2 hours (after a single 300 mg dose) [5] | Rapid absorption. |
| Elimination | Feces (~86%), Urine (~4%) [5] | Renal impairment unlikely to significantly impact PK; severe hepatic impairment requires dose reduction [6]. |
| Food Effect | None clinically significant [5] | Can be administered without regard to food. |
| Protein Binding | > 99% [3] | High; unbound fraction is pharmacologically active. |
Table 2: Clinically Relevant Drug-Drug Interactions of this compound
| Interacting Drug | Effect on this compound PK | Effect on Interacting Drug's PK | Clinical Management Recommendation |
|---|---|---|---|
| Strong CYP2C8 Inhibitors (e.g., Gemfibrozil) | ↑ AUC by 3.0-fold [4] | - | Avoid concomitant use. If unavoidable, reduce this compound dose to 100 mg twice daily [6]. |
| Strong CYP3A4 Inhibitors (e.g., Itraconazole) | ↑ AUC by 1.3-fold [4] | - | Monitor for increased this compound adverse effects. |
| Strong CYP3A4/CYP2C8 Inducers (e.g., Rifampin) | ↓ AUC by 48% [4] | - | Avoid concomitant use due to risk of reduced efficacy [4] [6]. |
| Sensitive CYP3A4 Substrates (e.g., Midazolam) | - | ↑ Midazolam AUC by 5.7-fold [4] | Avoid co-administration with sensitive CYP3A4 substrates with a narrow therapeutic index [4]. |
| P-gp Substrates (e.g., Digoxin) | - | ↑ Digoxin AUC by 1.3-fold [4] | Consider reducing the dose of narrow therapeutic index P-gp substrates [4]. |
This protocol outlines a standardized approach for TDM sample collection, analysis, and data interpretation in clinical practice or research.
TDM should be considered in the following scenarios:
LC-MS/MS is the preferred method for its high sensitivity, specificity, and throughput. The following is a generalized protocol.
Materials:
Sample Preparation (Protein Precipitation):
Chromatographic and Mass Spectrometric Conditions:
Method Validation: The method must be validated per regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and matrix effects.
The workflow for this analytical process is summarized in the following diagram:
The clinical decision pathway based on TDM results is illustrated below:
The application of TDM for this compound is poised to evolve with ongoing research. Key future directions include:
| Cancer Type | Model System | Key Findings | Combination Treatment | Reference |
|---|---|---|---|---|
| Breast Cancer | HER2-overexpressing cell lines (BT474, ZR7530, HCC1954) | Significantly decreased metabolic activity, proliferation, clonogenicity; enhanced apoptosis and delayed repair of radiation-induced DNA damage. | Irradiation (IR) [1] | |
| Breast Cancer | HER2-overexpressing cell lines | In PI3KCA-mutated HCC1954 line, adding alpelisib (PI3KCA inhibitor) further decreased clonogenicity. | Irradiation (IR) + Alpelisib (ALP) [1] | |
| Colorectal Cancer (CRC) & Non-Small Cell Lung Cancer (NSCLC) | HER2-overexpressing cell lines (CRC: LS411N, DLD1; NSCLC: DV90, NCI-H1781) | Combination with IR led to stronger inhibition of metabolic activity and proliferation. Higher TUC concentrations (~10x) than in BC were needed for significant effects. | Irradiation (IR) [1] | |
| Various HER2-mutated Solid Tumors | Patient-derived xenograft (PDX) tumor models | Tucatinib in combination with trastuzumab showed antitumor activity. | Trastuzumab [2] [3] |
Here are detailed methodologies for key experiments evaluating this compound's efficacy, based on the protocols used in the cited research.
This protocol assesses the long-term reproductive capacity of cancer cells after treatment, a key measure of radiosensitization.
This protocol measures the formation and repair of DNA double-strand breaks, a critical aspect of radiation-induced cell death.
The following diagrams outline the general workflow for a combination therapy study and the core HER2 signaling pathway targeted by this compound.
HER2-positive breast cancer demonstrates a concerning propensity for central nervous system (CNS) metastasis, with approximately 35-50% of patients developing brain metastases during their disease course [1]. This high incidence reflects both the aggressive biology of HER2-positive disease and the limited penetration of many targeted therapies across the blood-brain barrier (BBB). The development of brain metastases historically portended a poor prognosis, with traditional systemic therapies demonstrating limited efficacy against established CNS lesions. Tucatinib (TUKYSA) represents a significant advancement in this challenging clinical scenario, offering a highly selective HER2-directed tyrosine kinase inhibitor with demonstrated activity in the CNS and proven survival benefits in patients with established brain metastases [2].
The clinical development of this compound has been particularly notable for its intentional inclusion of patients with brain metastases, including those with active, progressing lesions who are typically excluded from most oncology trials. This inclusive trial design has generated robust evidence regarding this compound's efficacy specifically in the CNS compartment, addressing a critical unmet need in HER2-positive breast cancer management. The HER2CLIMB trial, which served as the basis for regulatory approval, demonstrated that the addition of this compound to trastuzumab and capecitabine significantly improved outcomes not only systemically but specifically for patients with brain metastases, reducing the risk of intracranial progression or death by 68% compared to the control arm [2].
The HER2CLIMB trial (NCT02614794) was a pivotal, randomized, double-blind, placebo-controlled study that established the efficacy of this compound in HER2-positive metastatic breast cancer. This trial enrolled 612 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab, pertuzumab, and T-DM1. A notable 48% of participants (n=291) had brain metastases at baseline, including those with active (untreated or progressing) lesions, making this one of the first trials to systematically include this challenging patient population [2]. Patients were randomized 2:1 to receive this compound or placebo in combination with trastuzumab and capecitabine. The trial met all primary and secondary endpoints, with particularly impressive results in the brain metastasis subgroup.
Table 1: Key Efficacy Endpoints from HER2CLIMB Trial in Patients with Brain Metastases
| Endpoint | This compound Arm | Control Arm | Hazard Ratio | P-value |
|---|---|---|---|---|
| Median CNS-PFS | 9.9 months | 4.2 months | 0.32 (95% CI: 0.22-0.48) | <0.0001 |
| Median OS | 18.1 months | 12.0 months | 0.58 (95% CI: 0.40-0.85) | 0.005 |
| Intracranial ORR | 47.3% | 20.0% | - | 0.03 |
| Risk of Intracranial Progression/Death | - | - | 68% reduction | <0.0001 |
In an exploratory follow-up analysis conducted with a data cutoff of February 8, 2021, the survival benefit in patients with brain metastases was maintained, with a median overall survival of 21.6 months in the this compound arm compared to 12.5 months in the control arm (HR=0.60; 95% CI: 0.44-0.81) [3]. Additionally, the this compound regimen demonstrated significant delay in the time to development of new brain lesions. In the total population, the risk of developing new brain lesions as the first site of progression was substantially reduced with the this compound-containing regimen [3].
Recent real-world evidence has corroborated the clinical trial findings, demonstrating the effectiveness of this compound-based regimens in routine practice. A 2025 retrospective study analyzing data from two large US healthcare claims databases (MarketScan and Komodo) included 586 patients receiving this compound-based therapy, with 70.4-73.3% having brain metastases [4]. The study reported a median real-world time to treatment discontinuation of 7.4-9.0 months across the databases, with median follow-up of 9.7-10.3 months. Importantly, this real-world analysis included patients who had received prior trastuzumab deruxtecan (T-DXd), demonstrating this compound's activity even after progression on newer antibody-drug conjugates. In the post-T-DXd cohort (n=60 across both databases), the median real-world time to discontinuation was 4.8-5.5 months, supporting this compound's role in later-line therapy [4].
The standard this compound-based regimen for HER2-positive metastatic breast cancer with brain metastases consists of triple combination therapy:
Treatment should continue until disease progression or unacceptable toxicity. This compound tablets should be swallowed whole and not chewed, crushed, or split. If a dose is missed or vomiting occurs, the next dose should be taken at the regularly scheduled time [5].
Dose modifications are essential for managing adverse events while maintaining treatment efficacy. The following dose reduction schedule is recommended for this compound:
Table 2: this compound Dose Modification Schedule for Adverse Reactions
| Dose Reduction | Recommended Dose | Administration |
|---|---|---|
| Starting Dose | 300 mg | Twice daily |
| First Reduction | 250 mg | Twice daily |
| Second Reduction | 200 mg | Twice daily |
| Third Reduction | 150 mg | Twice daily |
Permanent discontinuation is recommended for patients unable to tolerate 150 mg twice daily. In the HER2CLIMB trial, 21% of patients required this compound dose reductions, while only 6% permanently discontinued due to adverse reactions [5].
Based on the HER2CLIMB safety population, the following adverse reactions require vigilant monitoring and proactive management:
Diarrhea: Occurred in 81% of patients receiving the this compound regimen (12% Grade 3, 0.5% Grade 4). The median time to onset was 12 days, and median time to resolution was 8 days. Diarrhea led to dose reduction in 6% of patients and discontinuation in 1% [5].
Management Protocol: Implement antidiarrheal treatment (e.g., loperamide) at first signs of diarrhea. For severe or persistent diarrhea, consider diagnostic workup to exclude infectious causes. Based on severity, interrupt this compound, then dose reduce or permanently discontinue.
Hepatotoxicity: Elevated AST (>5×ULN) occurred in 6% and ALT (>5×ULN) in 8% of patients. Bilirubin elevation (>3×ULN) occurred in 1.5% [5].
Monitoring Protocol: Check liver function tests (ALT, AST, bilirubin) before initiation, every 3 weeks during treatment, and as clinically indicated. For hepatotoxicity, interrupt then dose reduce or permanently discontinue based on severity.
Embryo-Fetal Toxicity: this compound can cause fetal harm. Advise pregnant women of potential risk. Counsel females and males with female partners of reproductive potential to use effective contraception during treatment and for at least 1 week after the last dose [5].
Table 3: Recommended Safety Monitoring Protocol
| Parameter | Baseline | During Treatment | As Clinically Indicated |
|---|---|---|---|
| Liver Function | ALT, AST, Bilirubin | Every 3 weeks | Yes |
| Renal Function | Serum Creatinine | Periodically | Yes |
| Diarrhea Assessment | - | At each visit | For symptoms |
| Pregnancy Status | For reproductive potential | - | - |
In HER2CLIMB, the mean increase in serum creatinine was 32% within the first 21 days of treatment, which persisted throughout treatment but was reversible upon completion. Consider alternative markers of renal function if persistent elevations occur [5].
This compound's efficacy in brain metastases stems from its unique pharmacologic profile and mechanism of action. As a highly selective tyrosine kinase inhibitor (TKI) targeting the intracellular domain of HER2, this compound demonstrates minimal off-target inhibition of EGFR, which may contribute to its favorable toxicity profile compared to earlier-generation TKIs [6]. This selectivity is particularly important for minimizing EGFR-mediated adverse events such as rash and diarrhea.
The small molecule structure and physicochemical properties of this compound enable enhanced penetration of the blood-brain barrier, achieving therapeutic concentrations in the CNS compartment that are sufficient to inhibit HER2-driven tumor growth [6]. Preclinical studies have demonstrated that this compound effectively crosses the BBB, with brain-to-plasma ratios supporting CNS activity. Furthermore, this compound maintains its activity against HER2 even in the presence of the P-glycoprotein efflux pump, which often limits CNS penetration of other targeted therapies.
The diagram below illustrates this compound's mechanism of action in HER2-positive breast cancer brain metastases:
Diagram 1: this compound's mechanism of action showing HER2 inhibition and BBB penetration
The combination of this compound with trastuzumab provides dual HER2 blockade through complementary mechanisms—this compound inhibiting the intracellular tyrosine kinase domain and trastuzumab binding the extracellular domain. This dual targeting results in enhanced antitumor activity through more complete suppression of HER2 signaling pathways, particularly the PI3K-Akt cascade, which drives tumor cell proliferation and survival [6]. The addition of capecitabine provides cytotoxic activity against cancer cells with compromised DNA synthesis due to HER2 pathway inhibition.
Recent preclinical investigations have explored innovative combination strategies to enhance this compound's efficacy against established brain metastases. A particularly promising approach involves combining this compound with engineered neural stem cells (NSCs). Research published in 2021 demonstrated that LM-NSC008 neural stem cells engineered to secrete anti-HER2 antibodies (LM008-HER2Ab) could be combined with this compound to provide enhanced therapeutic benefit in preclinical models of HER2+ breast cancer brain metastasis [6].
Experimental Protocol - NSC-Tucatinib Combination Study:
With the approval of multiple HER2-targeted agents, including antibody-drug conjugates like trastuzumab deruxtecan (T-DXd), optimal sequencing strategies have become an active area of investigation. Current guidelines position this compound-based regimens as preferred options in the second-line and later settings, particularly for patients with brain metastases [4]. The 2025 real-world analysis confirmed that this compound retains clinical activity even in patients who have progressed on T-DXd, with a median treatment duration of 4.8-5.5 months in this heavily pretreated population [4].
Ongoing clinical trials are exploring this compound in earlier lines of therapy, in combination with novel agents including immunotherapy, and as a potential adjuvant treatment for high-risk patients. The remarkable CNS activity observed in HER2CLIMB has also prompted investigation of this compound in other HER2-driven cancers with CNS involvement [7].
This compound represents a significant advancement in the management of HER2-positive breast cancer brain metastases, addressing a critical unmet need in this challenging patient population. The robust efficacy demonstrated in HER2CLIMB, combined with manageable toxicity and convenient oral administration, establishes the this compound-trastuzumab-capecitabine regimen as a standard of care for patients with HER2-positive metastatic breast cancer and brain involvement. The comprehensive protocols outlined herein provide researchers and clinicians with practical guidance for implementing this treatment approach, while emerging research directions offer promising avenues for further enhancing outcomes through novel combinations and optimized sequencing in the evolving therapeutic landscape.
Tucatinib is an orally administered, highly selective tyrosine kinase inhibitor (TKI) that targets the intracellular domain of human epidermal growth factor receptor 2 (HER2). Unlike other HER2-targeted TKIs, this compound demonstrates exceptional selectivity for HER2 over epidermal growth factor receptor (EGFR), which potentially minimizes EGFR-related toxicities such as severe skin rash and gastrointestinal effects [1] [2]. This selectivity profile makes it an ideal candidate for combination therapies with other HER2-targeted agents. This compound's mechanism involves competitive inhibition of the HER2 tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling through both MAPK and PI3K/AKT pathways [1] [3]. Preclinical studies have revealed that this compound enhances the efficacy of antibody-drug conjugates like T-DM1 by increasing cell surface expression of inactive HER2 receptors, thereby facilitating improved internalization and catabolism of the ADC [1].
The drug has demonstrated significant blood-brain barrier penetration, making it particularly valuable for treating HER2-positive breast cancer patients with brain metastases, who historically have limited effective treatment options [4] [1]. Following oral administration, this compound reaches peak plasma concentrations within 1-4 hours, exhibits approximately 97% plasma protein binding, and has a geometric mean half-life of 8.21 hours [3]. It undergoes primarily hepatic metabolism via CYP2C8 with minor CYP3A involvement, with fecal excretion as the major elimination route (86%) [3].
Table 1: Key this compound Trials in HER2-Positive Breast Cancer
| Trial Name | Phase | Patient Population | Intervention | Primary Endpoint | Key Secondary Endpoints |
|---|---|---|---|---|---|
| HER2CLIMB [4] | II | Advanced HER2+ BC with prior treatment | This compound + trastuzumab + capecitabine vs placebo combination | PFS | OS, ORR, PFS in brain metastases |
| HER2CLIMB-05 [5] [6] | III | First-line HER2+ MBC maintenance | This compound + trastuzumab + pertuzumab vs placebo after chemotherapy induction | PFS by investigator assessment | OS, safety, quality of life |
| HER2CLIMB-02 [7] | III | Unresectable LA/MBC after taxane + trastuzumab | This compound + T-DM1 vs placebo + T-DM1 | PFS | OS, ORR, safety |
| SGNTUC-019 [8] | II Basket | Heavily pretreated HER2-mutated MBC (HER2-negative by IHC/FISH) | This compound + trastuzumab ± fulvestrant | ORR | DOR, PFS, safety |
Table 2: Efficacy Outcomes Across Major this compound Trials
| Trial | ORR | Median PFS | Median OS | Brain Metastases Outcomes |
|---|---|---|---|---|
| HER2CLIMB [4] | 40.6% (this compound) vs 22.8% (control) | 7.8 months (this compound) vs 5.6 months (control) | 21.9 months (this compound) vs 17.4 months (control) | CNS-PFS: 9.9 months vs 4.2 months |
| SGNTUC-019 [8] | 41.9% (90% CI: 26.9-58.2) | 9.5 months | Data immature | Responses observed in CNS metastases |
| MOUNTAINEER [2] | 38.1% (95% CI: 27.7-49.3) | 8.2 months | Not reported | Not applicable |
The MOUNTAINEER-03 trial (NCT05253651) represents a pivotal phase III study investigating this compound in combination with trastuzumab and mFOLFOX6 versus standard of care (either mFOLFOX6 plus bevacizumab or cetuximab) as first-line treatment for patients with HER2-positive, RAS wild-type locally advanced or metastatic colorectal cancer [2]. This global randomized study plans to enroll approximately 400 patients across two arms (1:1 randomization). The trial design includes strict biomarker selection criteria, requiring HER2 positivity defined as IHC 3+ or IHC 2+/ISH+,
or HER2 amplification detected by next-generation sequencing. The primary endpoint is progression-free survival per RECIST v1.1 by blinded independent central review, with key secondary endpoints including overall survival, confirmed objective response rate, duration of response, and safety assessments [2].
Purpose: To evaluate the synergistic antitumor activity of this compound combined with T-DM1 and investigate the underlying mechanism of enhanced efficacy [1].
Cell Culture Conditions:
Cytotoxicity Assay Protocol:
HER2 Surface Expression Analysis:
Ubiquitination Assays:
Radiographic Tumor Assessment:
Biomarker Analysis:
Safety Monitoring:
Figure 1: this compound Inhibition of HER2 Signaling Pathways
The diagram illustrates this compound's mechanism in blocking HER2 homodimerization and heterodimerization (particularly with HER3), thereby inhibiting downstream PI3K/AKT and MAPK signaling pathways that drive cancer cell proliferation and survival [1] [3]. Preclinical data demonstrates that this compound increases inactive HER2 receptors at the cell surface, enhancing internalization and efficacy of antibody-drug conjugates like T-DM1 [1].
The safety profile of this compound has been characterized across multiple clinical trials. The most common adverse events include diarrhea (81%), palmar-plantar erythrodysesthesia, nausea, hepatotoxicity, vomiting, stomatitis, decreased appetite, anemia, and rash [5] [3]. Grade ≥3 laboratory abnormalities occurring in ≥5% of patients include decreased phosphate, increased ALT, decreased potassium, and increased AST [3].
Key Safety Management Protocols:
Diarrhea Management:
Hepatotoxicity Monitoring:
Embryo-Fetal Toxicity Precautions:
This compound represents a significant advancement in the treatment of HER2-positive cancers, with a unique selectivity profile that enables effective combination therapy. The consistent efficacy demonstrated across multiple clinical trials, particularly in challenging patient populations such as those with brain metastases, underscores its clinical importance. The ongoing MOUNTAINEER-03 trial may establish a new first-line standard of care for HER2-positive metastatic colorectal cancer, potentially expanding this compound's therapeutic applications beyond breast cancer [2].
Future research directions include exploring this compound combinations with novel antibody-drug conjugates such as trastuzumab deruxtecan, investigating its potential in other HER2-mutated solid tumors, and developing biomarkers to predict response and resistance. The robust clinical trial designs and methodologies outlined in this document provide a framework for continued investigation of this promising targeted therapy.
Diarrhea is one of the most frequently reported adverse events associated with tucatinib across clinical trials and real-world data. The table below summarizes its incidence and severity.
| Clinical Context | Incidence (All Grades) | Grade 3 Incidence | Grade 4 Incidence | Reported Onset |
|---|---|---|---|---|
| Breast Cancer Trials (with trastuzumab/capecitabine) | 81% [1] [2] | 0.5% - 12% [2] | Not explicitly stated | Median time: 30.00 days (IQR: 8.00–104.00) [3] |
| Colorectal Cancer Trial (MOUNTAINEER, with trastuzumab) | 64% [4] | 3.5% [4] | Not reported | Information not specified in search results |
| Real-World Data (FAERS Database) | High signal strength [3] | Information not specified in search results | Information not specified in search results | 26.16% of cases occurred within the first month [3] |
A proactive and structured approach is crucial for managing diarrhea and preventing severe complications like dehydration, acute kidney injury, and hypotension [1] [4] [2].
Adhere to the following dose modification guidelines based on diarrhea severity [2]:
| Diarrhea Grade | Recommended Action |
|---|---|
| Grade 3 (without antidiarrheal therapy) | Hold this compound until recovery to Grade ≤1. Resume at the same dose. |
| Grade 3 (with antidiarrheal therapy) | Hold this compound until recovery to Grade ≤1. Resume at the same or a lower dose. |
| Grade 4 | Permanently discontinue this compound. |
For research and development purposes, understanding the clinical management workflow and underlying mechanisms is key. The following diagram outlines the standard clinical management pathway.
The precise mechanism of this compound-induced diarrhea is an area of ongoing research. As a highly selective HER2 tyrosine kinase inhibitor, this compound's primary action is on HER2-overexpressing tumor cells [7]. However, the gastrointestinal tract epithelium also expresses HER receptors, which play a role in maintaining mucosal integrity and cell function. Inhibition of these receptors may disrupt normal cell signaling in the gut, leading to secretory diarrhea or inflammation [3]. This mechanism is distinct from the cytotoxicity of chemotherapeutic agents, highlighting the importance of targeted management strategies.
The following tables summarize key hepatotoxicity findings from pivotal clinical trials and real-world pharmacovigilance data.
Table 1: Hepatotoxicity in Pivotal Clinical Trials
| Trial / Population | ALT >5x ULN | AST >5x ULN | Bilirubin >3x ULN | Key Context |
|---|
| HER2CLIMB (mBC) [1] [2] | 8% | 6% | 1.5% | - Combination with trastuzumab/capecitabine
Table 2: Real-World Hepatotoxicity Signals from FAERS Database (2020-2024)
| Data Source | Key Hepatotoxicity Findings | Signal Strength & Timing |
|---|
| FAERS Analysis [4] | - Hepatotoxicity identified as a high-strength adverse event signal
Based on clinical data, the following monitoring and management protocols are recommended.
Table 3: Monitoring and Management Guidelines for Tucatinib-Induced Hepatotoxicity
| Aspect | Protocol / Action |
|---|---|
| Baseline Assessment | Check ALT, AST, and bilirubin prior to initiating therapy [1] [3]. |
| Routine Monitoring | Monitor ALT, AST, and bilirubin every 3 weeks during treatment and as clinically indicated [1] [3]. |
| Dosage Modification | For Grade 3 (ALT/AST >5-20x ULN): Interrupt dose until recovery to ≤ Grade 1, then consider resuming at a reduced dose [1]. For Grade 4 (ALT/AST >20x ULN) or any elevation with bilirubin >2x ULN: Permanently discontinue this compound [1]. | | Hepatic Impairment | Mild/Moderate (Child-Pugh A/B): No dose adjustment needed [5]. Severe (Child-Pugh C): Reduce this compound dose from 300 mg to 200 mg twice daily [3] [5]. |
The following diagram illustrates the core workflow for monitoring and managing hepatotoxicity during this compound treatment.
Tucatinib's metabolism and its role in DDIs can be visualized as two primary pathways: one where it acts as a victim drug (its own metabolism is affected) and another where it acts as a perpetrator drug (it affects the metabolism of other drugs).
The diagram below illustrates these dual pathways and their clinical consequences.
The clinical significance of these interactions is supported by pharmacokinetic studies. The table below summarizes the quantitative changes in this compound exposure when co-administered with specific inhibitors and inducers [1].
| Precipitant Drug (Role) | Effect on this compound AUC (vs. Alone) | Clinical Interpretation & Management |
|---|---|---|
| Gemfibrozil (Strong CYP2C8 Inhibitor) | Increased ~3.0-fold [1] | Avoid concomitant use. If unavoidable, reduce this compound dose to 100 mg twice daily [2]. |
| Itraconazole (Strong CYP3A4 Inhibitor) | Increased ~1.3-fold [1] | Lesser effect than CYP2C8 inhibition; monitor for adverse events. |
| Rifampin (Strong CYP3A4/CYP2C8 Inducer) | Decreased by 48% [1] | Avoid concomitant use with strong CYP3A4 or moderate CYP2C8 inducers [2] [3]. |
As a perpetrator, this compound's inhibition of other enzymes impacts co-administered substrate drugs [1]:
For researchers investigating similar kinase inhibitors, here are key methodological considerations based on the studies cited.
1. Clinical DDI Study Design (NCT03723395) [1]
2. In Vitro Enzyme Inhibition Kinetics [4]
The tables below summarize the recommended tucatinib dose modifications for specific adverse reactions, based on severity grading from the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2] [3].
Table 1: Dose Modifications for Diarrhea and Hepatotoxicity
| Adverse Reaction | Severity Grade | Recommended Action |
|---|---|---|
| Diarrhea [1] [4] [3] | Grade 3 (without anti-diarrheal treatment) | Initiate/intensify medical therapy. Hold this compound until resolution to ≤ Grade 1, then resume at same dose. |
| Grade 3 (with anti-diarrheal treatment) | Initiate/intensify medical therapy. Hold this compound until resolution to ≤ Grade 1, then resume at next lower dose. | |
| Grade 4 | Permanently discontinue this compound. | |
| Hepatotoxicity [1] [2] [3] | Grade 2 Bilirubin (>1.5 to 3 × ULN) | Hold this compound until resolution to ≤ Grade 1, then resume at same dose. |
| | Grade 3 ALT/AST (>5 to 20 × ULN) OR Grade 3 Bilirubin (>3 to 10 × ULN) | Hold this compound until resolution to ≤ Grade 1, then resume at next lower dose. | | | Grade 4 ALT/AST (>20 × ULN) OR Grade 4 Bilirubin (>10 × ULN) | Permanently discontinue this compound. | | | ALT/AST >3 × ULN AND Bilirubin >2 × ULN | Permanently discontinue this compound. |
Table 2: Dose Modifications for Other Adverse Reactions & General Reduction Schedule
| Category | Severity Grade | Recommended Action |
|---|---|---|
| Other Adverse Reactions [1] | Grade 3 | Hold this compound until resolution to ≤ Grade 1, then resume at next lower dose. |
| Grade 4 | Permanently discontinue this compound. | |
| Standard Dose Reduction Steps [1] [2] [4] | Recommended starting dose | 300 mg twice daily |
| First reduction | 250 mg twice daily | |
| Second reduction | 200 mg twice daily | |
| Third reduction | 150 mg twice daily | |
| Intolerance after third reduction | Permanently discontinue. |
The following diagram illustrates the decision-making process for managing this compound toxicity, integrating the guidelines from the tables above:
Q1: What is the clinical evidence for dose reduction frequency?
Q2: Are there any laboratory findings that do not require dose modification?
Q3: Have dose reduction strategies been successfully applied in novel combination regimens?
Palmar-plantar erythrodysesthesia is a skin reaction that primarily affects the palms of the hands and soles of the feet. In the pivotal HER2CLIMB trial, the incidence of PPE of any grade was 63% in patients receiving the tucatinib combination regimen [1] [2]. It is important to note that this side effect is frequently attributed to capecitabine, a chemotherapy drug used in the combination [3] [4]. The condition arises when small amounts of drug leak out of capillaries in the hands and feet, causing localized tissue damage [5] [4].
The table below summarizes the key clinical data on PPE from the this compound regimen:
| Aspect | Details |
|---|---|
| Reported Incidence | 63% of patients (HER2CLIMB trial) [1] [2] |
| Primary Causative Agent | Largely associated with capecitabine in the regimen [3] [4] |
| Common Symptoms | Redness, tingling, burning, pain, tightness, swelling, blistering, peeling, and cracked skin on palms and soles [5] [4]. |
Proactive strategies are crucial for preventing PPE or reducing its severity.
The following workflow outlines the clinical management path for a patient presenting with symptoms of PPE.
For severe or persistent cases, medical intervention is necessary:
For the research and development audience, consider these insights:
The table below summarizes the most common adverse reactions associated with tucatinib-based regimens and their recommended management strategies in clinical practice [1] [2] [3].
| Adverse Reaction | Clinical Presentation & Grading | Recommended Management & Dose Modification |
|---|
| Diarrhea | - Frequency: ~81% in clinical trials; 12% Grade 3, 0.5% Grade 4 [1].
Beyond clinical management, preclinical studies provide a rationale for novel this compound combinations and reveal mechanisms that can be leveraged to enhance efficacy.
A key 2023 study elucidated the mechanism by which this compound synergizes with the antibody-drug conjugate T-DM1 (ado-trastuzumab emtansine) [5]. The experimental workflow and findings are summarized below:
Supporting Experimental Data & Protocols [5]:
Recent clinical evidence supports the efficacy of a chemotherapy-free regimen in a distinct population [6]:
During clinical development, this compound plasma concentrations were quantified across three laboratories using five different MS/MS methods. To ensure data comparability, a specific cross-validation procedure was implemented [1].
The workflow for implementing this cross-validation is summarized below:
For your routine analysis, method development, and troubleshooting, the following LC-MS/MS methods have been published for the quantification of this compound in plasma. Key parameters are compared in the table below for easy reference.
| Matrix | Linear Range | LLOQ | Sample Preparation | Key Chromatographic Conditions | Validation Highlights | Source |
|---|
| Human K2EDTA plasma | 1–2,000 ng/ml | 1 ng/ml | Protein Precipitation | Column: Kinetex C18 Mobile Phase: Gradient with Water/ACN:MeOH (0.1% FA) | Precision (Intra/inter-day): ≤ 4.75% Accuracy (Intra/inter-day): ≤ 5.21% | [3] | | Rat plasma | 0.05–1,000 ng/ml | 0.05 ng/ml | Protein Precipitation | Column: C18 Mobile Phase: Gradient with 0.1% FA in Water / 0.1% FA in ACN:MeOH Run Time: 1.5 minutes | Precision & Accuracy: Met FDA criteria Linearity: r² > 0.9997 | [4] |
Q1: Why is cross-validation critical for this compound clinical trials?
Q2: What is a key stability consideration for this compound method development?
Q3: How can I improve the sensitivity of my this compound LC-MS/MS method?
1. Drug-Drug Interactions (DDI) Tucatinib acts as both a victim and perpetrator in pharmacokinetic interactions [1]. Understanding these is critical for clinical trial design and patient management.
The table below summarizes the clinically relevant interactions and recommended management strategies.
| Interacting Drug / Condition | Effect on this compound or Concomitant Drug | Recommended Management Strategy |
|---|---|---|
| Strong CYP3A Inducers (e.g., Rifampin) [1] | ↓ Decreases this compound exposure by 48% [1] | Avoid concomitant use [1] [3]. |
| Strong CYP2C8 Inhibitors (e.g., Gemfibrozil) [1] | ↑ Increases this compound exposure by 3.0-fold [1] | Avoid concomitant use. If unavoidable, reduce this compound dose [1]. |
| CYP3A4 Substrates (with narrow therapeutic window, e.g., Midazolam) [1] | ↑ Increases substrate exposure by 5.7-fold [1] | Avoid concomitant use. If unavoidable, reduce the substrate dose [1]. |
| P-gp Substrates (with narrow therapeutic window, e.g., Digoxin) [1] | ↑ Increases substrate exposure [1] | If concomitant use is unavoidable, reduce the substrate dose [1]. |
| Severe Hepatic Impairment (Child-Pugh C) [2] | ↑ Increases this compound exposure by 1.61-fold [2] | Reduce this compound dose from 300 mg to 200 mg twice daily [3] [2]. |
2. Dosing, Administration & Adherence Strategies Proper dosing and patient support are fundamental to adherence and treatment success.
3. Management of Common Adverse Events Proactive management of adverse events is crucial for maintaining dose intensity and adherence.
The diagram below integrates this compound's key metabolic pathways and clinical management considerations.
The table below summarizes the key characteristics of the three TKIs based on the available data.
| Feature | Tucatinib | Lapatinib | Neratinib |
|---|---|---|---|
| HER2 Target | Highly selective [1] | HER2 & EGFR [1] | Pan-HER (HER1, HER2, HER4) [1] |
| Binding Mode | Reversible [2] | Reversible [2] | Irreversible [1] [2] |
| Preclinical Anti-proliferative Potency (IC50 in SKBR3 cells) | 37.5 ± 18.4 nM [2] | 51.0 ± 23.0 nM [2] | 3.4 ± 1.1 nM [2] |
| Key Preclinical Differentiators | - | Increased total HER2/EGFR levels after treatment [2] | - Greatest induction of apoptosis
A direct in vitro comparative study provides the most concrete data for a head-to-head efficacy analysis.
The data from this study and a larger cell line panel [1] reveal critical differences:
The following diagram illustrates the experimental workflow and key findings from this kinetic analysis.
When interpreting this data for drug development, consider:
| TKI (Type) | Key Molecular Profile | Anti-proliferative Potency (in vitro, HER2+ Breast Cancer) | Activity in HER2-Mutant Models | Activity in EGFR-Mutant Models |
|---|---|---|---|---|
| Tucatinib | Highly selective, reversible HER2 inhibitor [1] | Intermediate potency (less than Neratinib, greater than Lapatinib) [1] [2] | Effective, though less potent than Neratinib [1] | Limited information in search results |
| Neratinib | Irreversible pan-HER inhibitor (EGFR, HER2, HER4) [1] | Most potent [1] [2] | Most potent [1] | Most potent [1] |
| Lapatinib | Reversible inhibitor of EGFR and HER2 [1] | Least potent of the three [1] [2] | Less potent than Neratinib and this compound [1] | Less potent than Neratinib [1] |
The data in the table above comes from a systematic, large-scale in vitro study designed to directly compare these TKIs [1].
The following diagram illustrates the key experimental workflow used to generate this comparative data:
While the preclinical data shows Neratinib has greater potency in a lab setting, recent clinical trials demonstrate this compound's significant effectiveness in treating patients with HER2-mutated metastatic breast cancer [3].
The following table summarizes key intracranial efficacy data from pivotal clinical trials for major HER2 inhibitors.
| Drug (Regimen) | Trial Name | Patient Population | Intracranial ORR (iORR) | CNS Progression-Free Survival (PFS) | Overall Survival (OS) in BM |
|---|---|---|---|---|---|
| Tucatinib (+ Trast, Cape) | HER2CLIMB [1] [2] | Active/Untreated BM | 47.3% (in active BM) | 9.9 months (median) | 21.4 months (median in active BM) |
| Trastuzumab Deruxtecan (T-DXd) | DESTINY-Breast12 [1] | Active BM | 62.3% (82.6% in untreated) | 17.3 months (median) | Data Immature |
| Trastuzumab Deruxtecan (T-DXd) | TUXEDO-1 [1] | Active BM | 73.3% | 14 months (median) | - |
| Trastuzumab Deruxtecan (T-DXd) | Real-World (Italian) [3] | Mixed (including active BM) | 59.0% | 15.6 months (median iPFS) | 77.9% (12-month rate) |
| Neratinib (+ Cape) | TBCRC 022 (Cohort 3A) [4] | Progressive BM, no prior lapatinib | 48.6% | - | - |
| Neratinib (+ T-DM1) | TBCRC 022 (Cohort 4A) [4] | Untreated BM | 50.0% | - | - |
| Pyrotinib (+ Cape) | PERMEATE [2] | BM, no prior radiotherapy | 74.6% | - | - |
Differences in clinical efficacy are rooted in the drugs' ability to reach and inhibit HER2 in the brain. A key physiologically based pharmacokinetic (PBPK) modeling study provides mechanistic insights [5].
| Parameter | This compound | Neratinib | Lapatinib |
|---|---|---|---|
| Unbound Brain Concentration (Css,ave,br) | 14.5 nmol/L | 0.68 nmol/L | 16.8 nmol/L |
| In vitro IC50 for HER2 | 6.9 nmol/L | 5.6 nmol/L | 109 nmol/L |
| Target Engagement Ratio (TER) in normal brain [5] | 2.1 | 0.12 | 0.15 |
| Key Conclusion | Achieves sufficient HER2 inhibition even in areas with an intact blood-brain barrier. | Low brain concentration limits intracranial target engagement. | Low potency limits target engagement despite moderate brain penetration. |
This diagram illustrates the PBPK modeling workflow used to generate the pharmacokinetic comparisons above:
Safety and tolerability are critical for treatment decisions. The most common adverse events (AEs) are summarized below.
| Drug (Class) | Most Common High-Grade AE | Other Notable AEs |
|---|---|---|
| This compound (TKI) | Diarrhea [2] | Liver enzyme elevation, Palmar-plantar erythrodysesthesia [6] |
| Neratinib (TKI) | Diarrhea (≈25% Grade 3) [4] | - |
| Trastuzumab Deruxtecan (ADC) | - | Nausea, Fatigue, Myelosuppression, Interstitial lung disease (ILD) [3] |
For the key studies cited, here are the core experimental designs:
The following data is sourced from a 2021 study that directly compared the anti-proliferative effects of three FDA-approved HER2 tyrosine kinase inhibitors (TKIs) across a panel of 115 cancer cell lines [1].
| TKI Name | Selectivity Profile | Relative Potency in HER2-Amplified Breast Cancer | Key Finding in HER2-Amplified Models |
|---|---|---|---|
| Tucatinib | Highly selective for HER2 | Intermediate | IC₅₀ in the low nanomolar range [1] |
| Neratinib | Irreversible pan-HER inhibitor (EGFR, HER2, HER4) | Most Potent | Most potent activity; IC₅₀ in the low nanomolar range [1] |
| Lapatinib | Reversible inhibitor of EGFR and HER2 | Least Potent | Less potent than neratinib and this compound [1] |
The study also identified cell lines from other cancer types that showed sensitivity, as summarized below [1].
| Cancer Type | Genetic Feature | Response to this compound |
|---|---|---|
| Breast Cancer | HER2 Amplification | Most effective; low nanomolar IC₅₀ [1] |
| Various Cancers | HER2 Mutation | Effective, though neratinib showed greatest activity [1] |
| Various Cancers | EGFR Mutation | Some activity, though neratinib showed greatest activity [1] |
The comparative data was generated using a standardized protocol to ensure consistency and reliability [1]:
This compound is an oral, reversible, and highly selective inhibitor of the HER2 tyrosine kinase. It specifically targets the intracellular kinase domain of HER2, with minimal off-target effects on EGFR, which may contribute to its manageable side-effect profile [2] [3]. The following diagram illustrates the signaling pathway it inhibits.
Research indicates that the efficacy of this compound can be enhanced through combination therapies, which is a key strategy to overcome resistance in clinical practice.
The table below summarizes the incidence of common adverse reactions for tucatinib, lapatinib, and neratinib, based on data from their respective clinical trials and analyses. [1] [2] [3]
| Adverse Reaction | This compound + Trastuzumab + Capecitabine (n=404) [1] | Lapatinib + Capecitabine (n=198) [2] | Neratinib (FAERS Analysis) [3] |
|---|---|---|---|
| Diarrhea | 81% (12% G3, 0.5% G4) | 65% (12% G3, 1% G4) | Most frequent; high reporting proportion (ROR 7.14) |
| Nausea | 34% | Information missing | Information missing |
| Vomiting | 25% | Information missing | Information missing |
| Palmar-Plantar Erythrodysesthesia (PPE) | 28% | 27% | Information missing |
| Stomatitis | 23% | Information missing | Information missing |
| Rash | 20% | 27% (1% G3) | Information missing |
| Decreased Appetite | 23% | Information missing | Information missing |
| Fatigue | Information missing | >20% | Reported (specific incidence not provided) |
| Hepatotoxicity (ALT/AST Increase) | 8% >5x ULN (G≥3) | Information missing | Information missing |
| Anemia | 21% | Information missing | Information missing |
> Note: G3 = Grade 3; G4 = Grade 4; ULN = Upper Limit of Normal. Data for this compound and lapatinib are from controlled clinical trials, while data for neratinib are from a real-world pharmacovigilance database (FAERS), which captures spontaneous reports and may not reflect true incidence rates. [3]
The impact of adverse events on treatment regimens is a critical component of the safety profile, as shown in the data below for this compound and lapatinib. [1] [2]
| Treatment Modification | This compound + Trastuzumab + Capecitabine [1] | Lapatinib + Capecitabine [2] |
|---|---|---|
| Dose Reduction (due to any AE) | 21% of patients | Most events were low-grade; dose modification was "infrequent" |
| Permanent Discontinuation (due to any AE) | 6% of patients | 13% of patients (combination therapy group) |
| Common Reasons for Reduction | Hepatotoxicity (8%), Diarrhea (6%) | Information missing |
| Common Reasons for Discontinuation | Hepatotoxicity (1.5%), Diarrhea (1%) | Information missing |
The data presented above are derived from different types of studies, each with a specific methodology:
The differing safety profiles of these TKIs can be partly explained by their selectivity for the HER2 receptor. The diagram below illustrates their mechanisms and associated toxicities.
As the diagram shows:
| Combination Partner | Cancer Model(s) | Key Synergistic Findings | Proposed Mechanism of Synergy |
|---|
| Trastuzumab emtansine (T-DM1) (Antibody-Drug Conjugate) | HER2-positive breast cancer cell lines; T-DM1-resistant patient-derived xenografts (PDXs) [1] | Enhanced, often synergistic, cytotoxic response; improved antitumor activity in T-DM1 refractory models [1] | this compound increases inactive HER2 at cell surface, inhibiting HER2 ubiquitination → increases T-DM1 internalization and catabolism → enhanced cytotoxic payload delivery [1] | | Radiotherapy (Ionizing Radiation) | HER2-positive breast cancer, non-small cell lung cancer (NSCLC), and colorectal cancer (CRC) cell lines [2] | Significant decrease in metabolic activity, proliferation, clonogenicity; enhanced apoptosis and delayed repair of radiation-induced DNA damage [2] | this compound provides radiosensitization; sequence matters (radiation before this compound administration showed greater benefit) [2] | | Trastuzumab (Anti-HER2 mAb) | HER2-mutated metastatic breast cancer (clinical trial: SGNTUC-019) [3] [4] | Clinically meaningful efficacy with durable responses in heavily pretreated patients; chemotherapy-free regimen [3] [4] | Dual HER2 inhibition: this compound (TKI blocking intracellular kinase) + Trastuzumab (mAb blocking extracellular domain) → more comprehensive HER2 pathway blockade [5] |
To help you evaluate or replicate these findings, here are the key methodologies from the cited studies.
The synergy between this compound and other agents stems from its highly selective inhibition of the HER2 tyrosine kinase. The following diagram illustrates the key mechanistic insights, particularly with T-DM1.
| Clinical Setting / Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Metrics & Notes |
|---|---|---|---|
| HER2CLIMB Trial (All Patients) [1] [2] | Median PFS: 7.3 months (vs 4.4 months control) [1] | Median OS: 21.9 months (vs 17.4 months control) [1] | Risk Reduction: 46% for PFS; 34% for OS [1] |
| HER2CLIMB (Patients with Brain Metastases) [2] | CNS-PFS: 9.9 months (vs 4.2 months control) | Median OS: 18.1 months (vs 12.0 months control) | Risk Reduction: 68% for intracranial progression/death; 42% for death [2] |
| Real-World Study (Post ≥2 prior therapies) [3] | Median rwTTD: 5.9 months Median rwTTNT: 8.4 months | Median rwOS: 24.9 months | Real-world time to discontinuation (rwTTD) and next treatment (rwTTNT) are proxies for PFS [3] | | Real-World Study (Post T-DXd therapy) [3] [4] | Median rwTTD: 4.8 - 6.4 months [3] [4] | Median rwOS: 12.6 months [3] | Shows activity in patients who progressed on a later-line standard therapy [3] [4] | | Basket Trial (HER2-mutated, HER2-negative MBC) [5] | Median PFS: 9.5 months | Median OS: 20.1 months | ORR: 41.9%; Chemotherapy-free regimen (tucatinib + trastuzumab) [5] |
The survival benefits of this compound are supported by robust data from a randomized controlled trial and real-world observational studies.
Pivotal Clinical Trial (HER2CLIMB): This was a randomized (2:1), double-blind, placebo-controlled, global phase 2 trial [2].
Real-World Evidence Studies: These retrospective analyses used US-wide electronic health record and claims databases (e.g., Flatiron Health, Merative MarketScan, Komodo Healthcare Map) [3] [4].
Preclinical Combination Study: A 2024 study explored the mechanism of combining this compound with irradiation (IR) [7].
The following diagrams illustrate the mechanism of action of this compound and the workflow from the key preclinical combination study.